Significantly Increased Molecular Weight and Hydrophobicity (LogP) Compared to Cyclopentanone
2,2-Dimethylcyclopentanone exhibits a higher molecular weight and calculated LogP compared to the unsubstituted parent compound, cyclopentanone. This directly impacts its physical properties, such as boiling point and solubility, and is a primary driver for its altered reactivity and partitioning behavior in synthetic applications. A higher LogP indicates increased hydrophobicity, which can be crucial for reactions in organic media or for the lipophilicity of downstream products [1].
| Evidence Dimension | Molecular Weight and Hydrophobicity (LogP) |
|---|---|
| Target Compound Data | Molecular Weight = 112.17 g/mol; LogP (estimated) ≈ 1.77 [1] |
| Comparator Or Baseline | Cyclopentanone: Molecular Weight = 84.12 g/mol; LogP (estimated) ≈ 0.24 [2] |
| Quantified Difference | Molecular weight is 33.4% higher. LogP is significantly greater, indicating substantially higher lipophilicity. |
| Conditions | Comparison of physical property data and calculated parameters from authoritative databases [1][2]. |
Why This Matters
This higher lipophilicity differentiates 2,2-dimethylcyclopentanone in applications requiring an organic-soluble building block or when the lipophilic character of a final drug or agrochemical intermediate is critical for membrane permeability or target binding.
- [1] National Institute of Standards and Technology (NIST). (n.d.). Cyclopentanone, 2,2-dimethyl-. In NIST Chemistry WebBook, SRD 69. Retrieved April 15, 2026, from https://webbook.nist.gov/cgi/inchi?ID=C4541326&Units=CAL&Mask=80 View Source
- [2] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 8452, Cyclopentanone. Retrieved April 15, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopentanone View Source
